molecular formula C11H6F2N2O3 B063356 2-(2,4-Difluorophenoxy)-3-nitropyridine CAS No. 175135-62-3

2-(2,4-Difluorophenoxy)-3-nitropyridine

Cat. No. B063356
CAS RN: 175135-62-3
M. Wt: 252.17 g/mol
InChI Key: WZRAMZMIQUBNMG-UHFFFAOYSA-N
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Description

"2-(2,4-Difluorophenoxy)-3-nitropyridine" is a compound of interest in the field of chemistry due to its distinctive molecular structure and the presence of both difluorophenoxy and nitropyridine groups. This combination grants the molecule unique chemical and physical properties, making it a subject of study for its potential applications in material science, organic synthesis, and possibly as an intermediate in pharmaceuticals, although drug-related uses are not within the scope of this discussion.

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as "this compound," typically involves multi-step chemical reactions, starting from basic pyridine structures and incorporating functional groups through nitration, halogenation, and alkoxylation. A notable method for synthesizing related nitropyridine compounds involves ring transformation of dinitropyridones with ammonia and ketones, suggesting that a similar approach may be viable for synthesizing "this compound" (Tohda et al., 1994).

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using techniques such as X-ray crystallography and vibrational spectroscopy. These studies reveal that the presence of nitro and alkoxy groups significantly influences the molecular conformation and intermolecular interactions within crystals. For instance, analysis of related compounds has shown that hydrogen bonding and π-π interactions play crucial roles in stabilizing the crystal structure, which could also apply to "this compound" (Bryndal et al., 2012).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Synthesis of related compounds like 2-chloro- and 2-amino-5-fluoropyridines, involving intermediates with structures similar to 2-(2,4-Difluorophenoxy)-3-nitropyridine (Hand & Baker, 1989).
    • Facile arylation and alkylation of nitropyridine N-oxides, a process relevant to the synthesis of compounds structurally similar to this compound (Zhang & Duan, 2011).
  • Molecular and Structural Analysis :

    • Investigation into the conformational stability and vibrational spectral studies of compounds closely related to this compound (Balachandran, Lakshmi, & Janaki, 2012).
    • X-ray and spectroscopic analysis of structurally similar compounds to understand their molecular structures and interactions (Jukić et al., 2010).
  • Electrochemical Properties :

  • Application in Molecular Electronics :

properties

IUPAC Name

2-(2,4-difluorophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRAMZMIQUBNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371792
Record name 2-(2,4-difluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175135-62-3
Record name 2-(2,4-Difluorophenoxy)-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-62-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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